molecular formula C8H7ClN2OS B11761013 2-Chloro-6-methoxybenzo[d]thiazol-4-amine

2-Chloro-6-methoxybenzo[d]thiazol-4-amine

Cat. No.: B11761013
M. Wt: 214.67 g/mol
InChI Key: VELJDZAZIMKLGM-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzo[d]thiazol-4-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the sixth position, and an amino group at the fourth position on the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxybenzo[d]thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-6-methoxybenzoic acid with thionyl chloride to form the corresponding benzothiazole derivative. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxybenzo[d]thiazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amino-substituted benzothiazoles.

Scientific Research Applications

2-Chloro-6-methoxybenzo[d]thiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxybenzo[d]thiazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity towards these targets. Molecular docking studies have shown that the compound can form stable interactions with the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxybenzothiazole: Lacks the chlorine atom, which may affect its biological activity.

    2-Chloro-6-methoxybenzothiazole: Lacks the amino group, which may influence its reactivity and binding properties.

    2-Chloro-4-aminobenzothiazole: Lacks the methoxy group, which may alter its solubility and pharmacokinetic properties.

Uniqueness

2-Chloro-6-methoxybenzo[d]thiazol-4-amine is unique due to the presence of both the chlorine and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

2-chloro-6-methoxy-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H7ClN2OS/c1-12-4-2-5(10)7-6(3-4)13-8(9)11-7/h2-3H,10H2,1H3

InChI Key

VELJDZAZIMKLGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)Cl)N

Origin of Product

United States

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